![molecular formula C17H18F3N5O B2459505 N-benzyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 2034411-94-2](/img/structure/B2459505.png)
N-benzyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
“N-benzyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2), a pyrimidine ring (a six-membered ring with two nitrogen atoms), a piperazine ring (a six-membered ring with two nitrogen atoms), and a carboxamide group (a carbonyl group attached to an amine). The trifluoromethyl group attached to the pyrimidine ring indicates the presence of three fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several functional groups, including the aromatic benzyl and pyrimidine rings, the piperazine ring, and the carboxamide group. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
As a complex organic molecule, “N-benzyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide” could undergo a variety of chemical reactions. The benzyl group could participate in electrophilic aromatic substitution reactions, while the carboxamide group could be involved in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications
- Significant Compounds : Among the tested compounds, five (6a, 6e, 6h, 6j, and 6k) exhibited potent activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. One compound (7e) from another series also showed promising activity .
- Synthesis : Researchers have explored the synthesis and characterization of new benzyl-protected 2-iodo-4-quinazolinone derivatives. These compounds may have applications beyond anti-tubercular activity .
- Antibacterial Activity : Triazolo [4,3-a]pyrazine derivatives, especially those bearing an ethylenediamine moiety, have shown antibacterial potential. Further investigations are warranted to explore their efficacy .
Anti-Tubercular Activity
Iodine-Containing Derivatives
Triazolo [4,3-a]pyrazine Derivatives
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to target certain enzymes or receptors, which play crucial roles in various biological processes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to have a variety of biochemical and physiological effects.
properties
IUPAC Name |
N-benzyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O/c18-17(19,20)14-10-15(23-12-22-14)24-6-8-25(9-7-24)16(26)21-11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGJVCOLWYTTOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide |
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